Detorubicin hydrochloride

Cellular pharmacokinetics Anthracycline uptake Prodrug activation

Detorubicin hydrochloride (DET; RP-33921; 14-diethoxyacetoxydaunorubicin) is a semi-synthetic anthracycline derivative of daunorubicin that functions as a hydrophobic prodrug of doxorubicin (adriamycin). At neutral pH, DET undergoes rapid hydrolysis to release doxorubicin, yet a significant fraction of undegraded DET persists intracellularly within lysosomes, conferring a distinct subcellular distribution pattern compared with doxorubicin.

Molecular Formula C33H40ClNO14
Molecular Weight 710.1 g/mol
CAS No. 64291-45-8
Cat. No. B1684448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDetorubicin hydrochloride
CAS64291-45-8
SynonymsDetorubicin;  MCMC 4777;  NSC 292652;  RP 33921.
Molecular FormulaC33H40ClNO14
Molecular Weight710.1 g/mol
Structural Identifiers
SMILESCCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC.Cl
InChIInChI=1S/C33H39NO14.ClH/c1-5-44-32(45-6-2)31(41)46-13-20(35)33(42)11-16-23(19(12-33)48-21-10-17(34)26(36)14(3)47-21)30(40)25-24(28(16)38)27(37)15-8-7-9-18(43-4)22(15)29(25)39;/h7-9,14,17,19,21,26,32,36,38,40,42H,5-6,10-13,34H2,1-4H3;1H/t14-,17-,19-,21-,26+,33-;/m0./s1
InChIKeyPJODMULXZJQLDJ-NMELVCTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Detorubicin Hydrochloride (CAS 64291-45-8): A Daunorubicin-Derived Doxorubicin Prodrug for Preclinical Oncology Procurement


Detorubicin hydrochloride (DET; RP-33921; 14-diethoxyacetoxydaunorubicin) is a semi-synthetic anthracycline derivative of daunorubicin that functions as a hydrophobic prodrug of doxorubicin (adriamycin) . At neutral pH, DET undergoes rapid hydrolysis to release doxorubicin, yet a significant fraction of undegraded DET persists intracellularly within lysosomes, conferring a distinct subcellular distribution pattern compared with doxorubicin . Like other anthracyclines, DET intercalates into DNA and inhibits topoisomerase II; it also generates toxic free-radical intermediates and induces lipid peroxidation . As a 14-diethoxyacetoxy ester, DET was designed to alter the pharmacokinetic and toxicological profile of the anthracycline scaffold while retaining, or improving, antitumor efficacy .

Why Detorubicin Hydrochloride Cannot Be Replaced by Daunorubicin or Doxorubicin in Preclinical Studies Without Experimental Validation


Although detorubicin ultimately releases doxorubicin, the prodrug exhibits pharmacokinetic behavior, tissue distribution, and toxicity profiles that are distinct from both its parent daunorubicin and its hydrolysis product doxorubicin . DET enters L1210 leukemia cells more rapidly and reaches higher intracellular concentrations than doxorubicin, with one-third of intracellular drug remaining as undegraded DET after 120 minutes at pH 6.5, attributable to lysosomal sequestration . In mice, DET's tissue distribution differs markedly from that observed after direct administration of doxorubicin or daunorubicin . Consequently, direct substitution of DET with doxorubicin or daunorubicin in experimental protocols yields quantitatively different cellular exposure, toxicity to hematopoietic stem cells, and in vivo antitumor outcomes—differences that cannot be replicated by simple dose adjustment of the comparator anthracyclines .

Detorubicin Hydrochloride: Comparative Quantitative Evidence for Scientific Selection


Cellular Uptake Kinetics: Detorubicin vs. Doxorubicin in L1210 Leukemia Cells

Detorubicin (DET) enters cultured L1210 cells faster and achieves higher intracellular levels than doxorubicin (DOX). After 120-minute incubation at pH 6.5, despite rapid hydrolysis, approximately one-third of intracellular fluorescence is attributable to undegraded DET rather than released DOX; this undegraded DET localizes predominantly within lysosomes, whereas DOX localizes primarily to nuclear DNA . This differential subcellular distribution is a direct consequence of DET's greater hydrophobicity as the 14-diethoxyacetoxy ester prodrug .

Cellular pharmacokinetics Anthracycline uptake Prodrug activation L1210 leukemia Lysosomal sequestration

Hematopoietic Stem Cell Toxicity: Detorubicin vs. Doxorubicin in Murine CFU-S and CFU-C Assays

In C57BL/6J mice, detorubicin (DET) was compared with doxorubicin (DOX) on an equimolar basis using the CFU-S (pluripotent stem cell) and CFU-C (granulocytic progenitor cell) colony-forming assays. DET appeared less toxic than DOX for both pluripotent stem cells and granulocytic progenitor cells . Additionally, administration of these anthracyclines as DNA complexes led to decreased toxicity to pluripotent stem cells, whereas no such attenuation was observed in committed stem cells .

Hematopoietic toxicity Anthracycline safety CFU-S assay CFU-C assay Bone marrow sparing

In Vivo Antitumor Efficacy: Detorubicin vs. Daunorubicin and Doxorubicin in Subcutaneous L1210 Leukemia

In mice bearing subcutaneously implanted L1210 leukemia, the therapeutic effect of detorubicin (DET) was superior to that of daunorubicin (DNR) and at least equal to that of doxorubicin (adriamycin, ADR) . DET's distinct tissue distribution relative to both DNR and ADR, combined with its prodrug hydrolysis kinetics, resulted in this differential efficacy profile . The study concluded that DET can be considered a prodrug of adriamycin possessing very distinct pharmacokinetic and potentially therapeutic properties .

In vivo antitumor activity L1210 leukemia model Prodrug efficacy Daunorubicin comparison Doxorubicin benchmark

Clinical Activity in Solid Tumors: Detorubicin Phase II Trial Response Rates

A multi-center Phase II trial evaluated detorubicin (DTR) in 164 patients with solid tumors. Objective regressions ≥50% were documented in 23% of breast carcinoma patients, 17% of head and neck carcinoma patients, 17% of melanoma patients, and 6% of uterine cervix carcinoma patients . The toxicity profile was described as comparable to that of adriamycin for bone marrow and cardiac endpoints, although alopecia may be somewhat less severe . In a separate Phase II study in 42 patients with metastatic melanoma, detorubicin produced a 36% complete plus partial response rate in chemotherapy-naïve patients, with a median response duration of 10 months (range 2–27 months) . This activity in melanoma is notable given the historically limited efficacy of doxorubicin in this disease .

Phase II clinical trial Breast carcinoma Head and neck carcinoma Melanoma Solid tumor response rate

Multi-Parameter Preclinical Superiority Profile vs. Doxorubicin

A comprehensive experimental comparison of detorubicin with doxorubicin demonstrated a multi-parameter differentiation profile. Detorubicin was found to be less toxic, less immunodepressive, and less mutagenic than doxorubicin, while exhibiting experimental antitumor activity that was equal or superior to doxorubicin; significant differences in pharmacokinetics were also documented . The reduced mutagenicity of DET relative to doxorubicin has been confirmed in Salmonella typhimurium strains TA 98, TA 100, and TA 1538 .

Preclinical safety Immunodepression Mutagenicity Antitumor activity Pharmacokinetic differentiation

Clinical Activity in Hematological Malignancies: Complete Response in Non-Hodgkin Lymphoma and Mycosis Fungoides

In a clinical series of 111 patients, detorubicin demonstrated high activity in non-Hodgkin lymphomas, achieving a complete response rate of 71% with an intermittent dosing schedule (3 mg/kg/day × 3 weeks). Remarkable shrinkage of skin involvement was also observed . Detorubicin showed high activity in mycosis fungoides, with five regressions among six treated patients (83% response rate). Activity was also observed in soft tissue sarcomas, osteosarcomas, and various solid tumors. In acute leukemia relapses, intermittent doses (single 6 mg/kg dose) and sequential schedules were active, and activity was noted in resistant Burkitt lymphoma .

Non-Hodgkin lymphoma Mycosis fungoides Acute leukemia Hematological malignancy Burkitt lymphoma

Detorubicin Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Prodrug Activation and Intracellular Trafficking Studies in Heterogeneous Tumor Microenvironments

Detorubicin's pH-dependent hydrolysis—stable under acidic conditions, rapidly hydrolyzed to doxorubicin at neutral pH—combined with its lysosomal sequestration of undegraded prodrug, makes it an ideal chemical probe for studying anthracycline prodrug activation in the heterogeneous pH landscape of solid tumors . Unlike direct doxorubicin administration, DET enables researchers to dissect the contribution of tumor microenvironmental pH to intracellular drug delivery, lysosomal trapping, and nuclear targeting. After 120 minutes at pH 6.5, one-third of intracellular drug remains as undegraded DET localized in lysosomes, providing a quantifiable endpoint for trafficking studies .

Hematopoietic Stem Cell-Sparing Anthracycline Protocols in Murine Leukemia Models

The documented reduced toxicity of detorubicin to both pluripotent (CFU-S) and granulocytic progenitor (CFU-C) stem cells, compared with doxorubicin on an equimolar basis, positions DET as the preferred anthracycline for preclinical leukemia models where bone marrow preservation is an endpoint . In subcutaneous L1210 leukemia, DET achieves superior antitumor efficacy to daunorubicin and at least equivalent efficacy to doxorubicin, while simultaneously reducing hematopoietic stem cell toxicity . This combination of preserved efficacy with reduced bone marrow toxicity is directly supported by the comparative CFU-S/CFU-C data and cannot be assumed for any other anthracycline.

Solid Tumor Xenograft Studies Targeting Breast Carcinoma, Melanoma, and Head and Neck Carcinoma

The Phase II clinical data demonstrating objective regressions ≥50% in breast carcinoma (23%), melanoma (17%), and head and neck carcinoma (17%) provide clinical validation for preclinical xenograft and PDX model selection . For melanoma specifically, the 36% complete plus partial response rate in chemotherapy-naïve patients, with a median response duration of 10 months, represents anthracycline activity that exceeds typical doxorubicin benchmarks in this historically resistant indication . Procurement of DET for melanoma xenograft studies is therefore supported by clinical efficacy data that doxorubicin alone does not match in this tumor type.

Non-Hodgkin Lymphoma and Mycosis Fungoides Preclinical Models

The clinical demonstration of 71% complete response in non-Hodgkin lymphoma and 83% response in mycosis fungoides (5 of 6 patients) identifies DET as a compound of interest for preclinical lymphoma and cutaneous T-cell lymphoma models . These response rates, achieved with an intermittent dosing schedule (3 mg/kg/day × 3 weeks for NHL), provide clinically-derived dosing benchmarks that can inform preclinical experimental design. For laboratories developing novel combination regimens in lymphoma, DET offers a clinically active anthracycline backbone with a differentiated toxicity profile compared with doxorubicin.

Quote Request

Request a Quote for Detorubicin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.